molecular formula C20H16BrFN2O2 B2620223 N-(4-bromo-2-fluorophenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 899741-29-8

N-(4-bromo-2-fluorophenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2620223
CAS No.: 899741-29-8
M. Wt: 415.262
InChI Key: MPBILVNUTVIHEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 899741-29-8) is a small molecule with a molecular formula of C20H16BrFN2O2 and a molecular weight of 415.3 g/mol . This compound belongs to the dihydropyridine carboxamide class, a scaffold recognized in medicinal chemistry for its potential to interact with biologically relevant enzymes. The structure integrates a bromo-fluorophenyl aniline moiety and a methylbenzyl group, features that are often explored to modulate properties like potency and selectivity in drug discovery research. Compounds featuring similar dihydropyridine and carboxamide cores have been investigated as inhibitors for various enzymatic targets. Research on analogous structures has shown potential in areas such as antiviral development, particularly for inhibiting the Ribonuclease H (RNase H) function of HIV reverse transcriptase, as well as in the discovery of selective kinase inhibitors for oncology research . Furthermore, related N-(bromophenyl) carboxamide analogues have demonstrated promising in vitro antibacterial activity against clinically isolated drug-resistant bacteria, including carbapenem-resistant strains, suggesting this chemotype's relevance in addressing antimicrobial resistance . This product is provided for non-human research applications only and is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrFN2O2/c1-13-2-4-14(5-3-13)11-24-12-15(6-9-19(24)25)20(26)23-18-8-7-16(21)10-17(18)22/h2-10,12H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBILVNUTVIHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Target Compound

  • Core : 6-oxo-1,6-dihydropyridine
  • Substituents :
    • N1: 4-methylbenzyl
    • C3 carboxamide: 4-bromo-2-fluorophenyl

Comparators

N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide

  • Core : 6-oxo-1,6-dihydropyridine (same as target).
  • Substituents :
  • N1: 3-(trifluoromethyl)benzyl (vs. 4-methylbenzyl in target).
  • C3 carboxamide: 4-carbamoylphenyl (vs. 4-bromo-2-fluorophenyl).
    • Key Differences :
  • Trifluoromethyl group increases electronegativity and metabolic stability compared to the target’s methyl group.
  • Carbamoyl substituent introduces hydrogen-bonding capacity, contrasting with the halogenated phenyl in the target.

2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide Core: 6-oxo-1,6-dihydropyrimidine (vs. pyridine in target). Substituents:

  • N1: 4-fluorobenzyl (similar to target’s benzyl but with fluorine).
  • C4 carboxamide: 1-amino-1-methylethyl and 5-hydroxy groups. Key Differences:

4-(4-Bromophenyl)-5-cyano-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide Core: 6-thioxo-1,6-dihydropyridine (vs. 6-oxo in target). Substituents:

  • C4: 4-bromophenyl (similar bromo group as target).
  • C5: cyano group; C6: thioxo (vs. oxo in target). Key Differences:
  • Thioxo group may influence tautomerism and redox properties.
  • Cyano substituent introduces strong electron-withdrawing effects, contrasting with the target’s fluorophenyl.

Physicochemical Properties

Property Target Compound Compound 1 Compound 2 Compound 3
Core Structure Pyridine (6-oxo) Pyridine (6-oxo) Pyrimidine (6-oxo) Pyridine (6-thioxo)
Aromatic Substituents 4-Bromo-2-fluorophenyl 4-Carbamoylphenyl 4-Fluorobenzyl 4-Bromophenyl, N-phenyl
Electron Effects Halogenated (Br, F) Trifluoromethyl, carbamoyl Fluorine, hydroxy, amino Bromo, cyano, thioxo
Lipophilicity (Predicted) High (Br, methylbenzyl) Moderate (CF3, carbamoyl) Low (hydroxy, amino) High (Br, thioxo, cyano)

Functional Group Impact

  • Halogens (Br, F): Present in the target and Compounds 1 (F in CF3) and 3 (Br).
  • Methyl vs. Trifluoromethyl : The target’s 4-methylbenzyl is less electronegative than Compound 1’s 3-(trifluoromethyl)benzyl, affecting metabolic stability .
  • Thioxo vs. Oxo : Compound 3’s thioxo group may increase susceptibility to redox reactions compared to the target’s oxo group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.